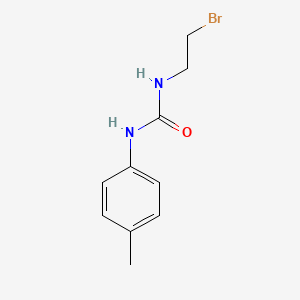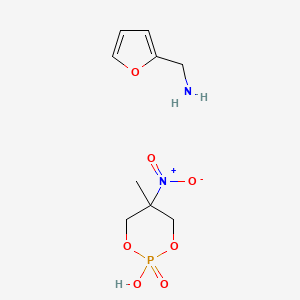
furan-2-ylmethanamine;2-hydroxy-5-methyl-5-nitro-1,3,2λ5-dioxaphosphinane 2-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Furan-2-ylmethanamine;2-hydroxy-5-methyl-5-nitro-1,3,2λ5-dioxaphosphinane 2-oxide is a compound that combines the properties of furan derivatives and organophosphorus compounds Furan derivatives are known for their wide range of biological activities, while organophosphorus compounds are often used in various industrial applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of furan-2-ylmethanamine;2-hydroxy-5-methyl-5-nitro-1,3,2λ5-dioxaphosphinane 2-oxide can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura cross-coupling reaction, starting from 2-bromo-5-nitro furan with hydroxy phenyl boronic acids under microwave irradiation in the presence of palladium catalysts . Another method involves the reaction of phosphorous oxychloride with 2,2-dimethyl-1,3-propane diol and triethylamine .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
Furan-2-ylmethanamine;2-hydroxy-5-methyl-5-nitro-1,3,2λ5-dioxaphosphinane 2-oxide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions include furanones, amines, and halogenated furan derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Furan-2-ylmethanamine;2-hydroxy-5-methyl-5-nitro-1,3,2λ5-dioxaphosphinane 2-oxide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its biological activity.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of furan-2-ylmethanamine;2-hydroxy-5-methyl-5-nitro-1,3,2λ5-dioxaphosphinane 2-oxide involves its interaction with biological molecules. The furan ring can interact with enzymes and receptors, while the organophosphorus moiety can inhibit certain enzymes by forming covalent bonds with active site residues. This dual functionality makes it a versatile compound in medicinal chemistry.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Furanmethanamine: A simpler furan derivative with similar biological activity.
2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide: Another organophosphorus compound with different reactivity and applications.
Uniqueness
Furan-2-ylmethanamine;2-hydroxy-5-methyl-5-nitro-1,3,2λ5-dioxaphosphinane 2-oxide is unique due to its combination of a furan ring and an organophosphorus moiety, which imparts a wide range of chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
20457-76-5 |
|---|---|
Formule moléculaire |
C9H15N2O7P |
Poids moléculaire |
294.20 g/mol |
Nom IUPAC |
furan-2-ylmethanamine;2-hydroxy-5-methyl-5-nitro-1,3,2λ5-dioxaphosphinane 2-oxide |
InChI |
InChI=1S/C5H7NO.C4H8NO6P/c6-4-5-2-1-3-7-5;1-4(5(6)7)2-10-12(8,9)11-3-4/h1-3H,4,6H2;2-3H2,1H3,(H,8,9) |
Clé InChI |
YUPWRLMBWBUHCU-UHFFFAOYSA-N |
SMILES canonique |
CC1(COP(=O)(OC1)O)[N+](=O)[O-].C1=COC(=C1)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


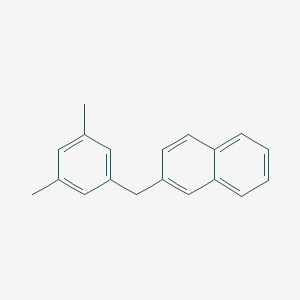
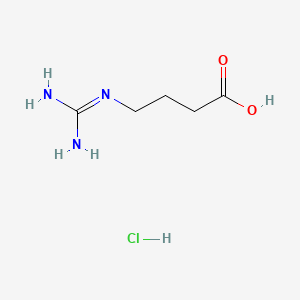
![N-[(Z)-(4-chlorophenyl)methylideneamino]-4-[3-(trifluoromethyl)anilino]-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxamide](/img/structure/B14008273.png)
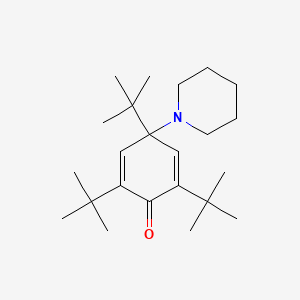
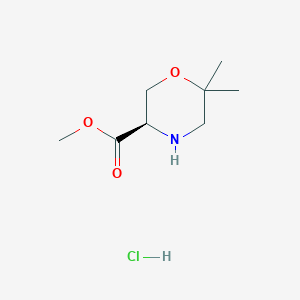

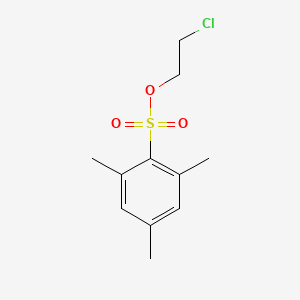
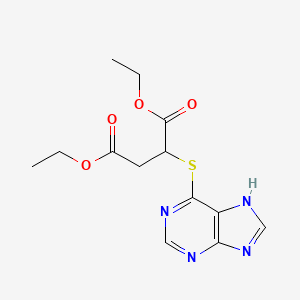

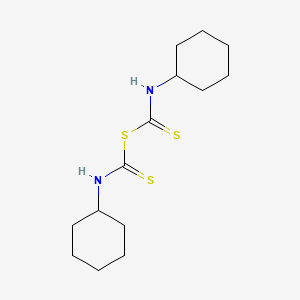
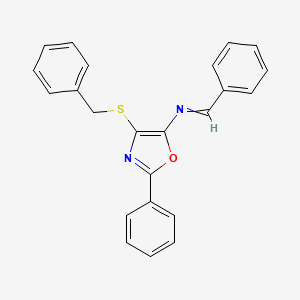

![1,9-dimethyl-4-methylidene-6,13-dioxatricyclo[8.4.0.03,7]tetradecane-5,12-dione](/img/structure/B14008357.png)
